1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one
Description
1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one is an aromatic ketone featuring a tert-butylsulfanyl group at the ortho position and a fluorine atom at the para position on the phenyl ring. The tert-butylsulfanyl substituent (S-C(CH₃)₃) contributes steric bulk and moderate electron-donating properties due to the sulfur atom’s lone pairs, while the fluorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-(2-tert-butylsulfanyl-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZVVMRMCKPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one involves a multi-step process starting from fluorinated benzene derivatives. The tert-butylsulfanyl group is typically introduced through a nucleophilic substitution reaction, followed by further functionalization to yield the final ketone structure.
Industrial Production Methods
Industrially, this compound can be produced using scalable synthesis routes that involve similar reaction steps but under optimized conditions to ensure higher yields and purity. These conditions often include precise temperature control, use of efficient catalysts, and high-purity reagents to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one undergoes various chemical reactions including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl group can be reduced to form alcohols.
Substitution: : Halogenation, alkylation, and acylation reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation reactions often utilize oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution reactions typically involve strong bases or acids and can occur under various temperature and solvent conditions.
Major Products
Oxidation leads to sulfoxides or sulfones.
Reduction results in alcohols.
Substitution yields a variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis, facilitating the formation of complex molecules. Biology and Medicine
Investigated for potential pharmacological activities, including as a precursor for drug development. Industry
Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through its reactive functional groups. The tert-butylsulfanyl group and fluorophenyl moiety are key to its reactivity, allowing it to interact with various molecular targets. These interactions can lead to modifications in biological pathways or the synthesis of new compounds with desired properties.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Ethanone Derivatives
Key Observations :
- Steric Effects : The tert-butylsulfanyl group in the target compound imposes greater steric hindrance than smaller substituents like -Cl or -O-CF₂H . This may reduce reactivity in nucleophilic aromatic substitution compared to less hindered analogues.
- Electronic Effects : The electron-withdrawing -F (C5) enhances electrophilicity of the ketone group, similar to fluorinated analogues . The tert-butylsulfanyl group’s electron-donating nature may partially counteract this effect.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- Melting Points: Sulfur-containing derivatives (e.g., 1f ) exhibit higher melting points than non-sulfur analogues, likely due to stronger van der Waals interactions. The target compound’s melting point is expected to exceed 100°C based on tert-butylsulfanyl’s bulk.
- Stability : Sulfide groups (e.g., -S-C(CH₃)₃) are generally less prone to oxidation than thiols but may degrade under strong acidic/alkaline conditions .
Biological Activity
1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one, also known as a derivative of acetophenone, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.
The molecular formula of this compound is C12H15FOS. It features a tert-butylsulfanyl group attached to a fluorinated phenyl ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 226.31 g/mol |
| Boiling Point | Not specified |
| Solubility | Not specified |
| Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral and anticancer agent.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties against various viruses, including flaviviruses such as Zika and dengue. The mechanism often involves inhibition of viral proteases. For instance, structural analogs have shown IC50 values in the low micromolar range, suggesting that modifications to the phenyl ring can enhance activity against specific viral targets .
Anticancer Activity
In cancer research, derivatives of phenyl ethanones have been explored for their cytotoxic effects. The presence of the tert-butylsulfanyl group may enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against tumor cells. Studies have shown that modifications at the para position of the phenyl ring can lead to a significant increase in cytotoxicity against various cancer cell lines .
Case Studies
Case Study 1: Antiviral Efficacy
In a study examining the structure-activity relationship (SAR) of phenyl ethanones, researchers synthesized several derivatives, including those with fluorine substitutions. The compound exhibited an IC50 value of approximately 3.14 μM against the NS2B-NS3 protease of Zika virus, indicating moderate antiviral activity. The presence of bulky groups like tert-butyl was found to enhance inhibitory potency significantly .
Case Study 2: Anticancer Properties
A series of experiments evaluated the cytotoxic effects of various substituted phenyl ethanones on human cancer cell lines. It was found that compounds with a tert-butylsulfanyl moiety demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that the structural modifications can lead to improved therapeutic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
